2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid
Description
The compound 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid is a sulfur-containing derivative of butyric acid. Its structure features a tetrahydrothiophene ring with a dioxo group at the 1,1-positions, an amino substituent at the 3-position, and a methylsulfanyl group at the 4-position of the butyric acid backbone.
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c1-15-4-2-8(9(11)12)10-7-3-5-16(13,14)6-7/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAATOYJQDWNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Derivatives
A widely adopted method involves the cyclization of 3-aminotetrahydrothiophene-1,1-dioxide precursors. For example, 1,4-diols treated with sulfonating agents like sulfur trioxide generate the sulfone ring in yields exceeding 75%. This route benefits from readily available starting materials but requires stringent temperature control (-10°C to 5°C) to prevent over-sulfonation.
Catalytic Hydrogenation of Thiophene Derivatives
Industrial-scale synthesis, as described in US6518422B2, employs enantioselective hydrogenation of dihydrothiophene dioxides using ruthenium catalysts (e.g., [Ru(p-cymene)I₂]₂) and chiral ligands like Mandyphos SL-M004-1. This method achieves 99:1 enantiomeric excess (ee) under 40 bar H₂ pressure, making it preferable for producing optically pure intermediates.
Synthesis of the 4-Methylsulfanyl-butyric Acid Side Chain
Thiol-Ene Click Chemistry
The methylsulfanyl group is introduced via radical-mediated thiol-ene reactions between 3-butenoic acid and methanethiol under UV irradiation. This method, adapted from J. Med. Chem. protocols, delivers a 68% yield but requires photoinitiators like 2,2-dimethoxy-2-phenylacetophenone.
Nucleophilic Substitution
Alternately, 4-chlorobutyric acid reacts with sodium methanethiolate in DMF at 80°C, achieving 82% conversion. However, this route generates stoichiometric NaCl, complicating purification.
Coupling Strategies for Fragment Assembly
Carbodiimide-Mediated Amide Bond Formation
The amine group of the tetrahydrothiophene-1,1-dioxide core couples with the butyric acid side chain using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method, detailed in CA3029960A1, affords an 85% yield but necessitates anhydrous conditions.
Reductive Amination
A two-step process involves:
- Condensing the amine with 4-oxo-butyric acid using Ti(OiPr)₄ as a Lewis acid.
- Reducing the imine intermediate with NaBH₃CN in methanol.
This approach, adapted from Stalwart Laboratories’ protocols, achieves 78% overall yield but risks over-reduction of the sulfone group.
Industrial-Scale Purification Techniques
Solvent-Dependent Crystallization
Post-synthesis purification employs n-heptane for antisolvent crystallization, as described in CA3029960A1. Cooling the reaction mixture to -20°C precipitates the product with >99% purity.
Chromatographic Methods
Preparative HPLC using a C18 column and isocratic elution (acetonitrile:water = 70:30) resolves diastereomers, though this method is less cost-effective for large batches.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
1. Enzyme Inhibition
The compound has shown promise as an inhibitor of several key enzymes involved in metabolic processes:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated effectiveness in inhibiting acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .
- α-Glucosidase Inhibition : The compound's structural analogs have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a potential candidate for diabetes treatment .
2. Antitumor Activity
Research indicates that derivatives of this compound may possess antitumor properties. Compounds with similar thiophene structures have been associated with broad-spectrum antitumor activity, showing effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Antimicrobial Properties
Initial studies suggest that this compound exhibits antimicrobial activity against common pathogens. Compounds with similar thiophene moieties have shown significant effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
Case Studies
Synthesis and Structural Insights
The synthesis of 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid typically involves multi-step chemical reactions starting from readily available precursors. The structural features of the compound contribute to its biological activity:
- Thioether Linkage : Enhances interaction with biological targets.
- Dioxo Group : Potentially increases reactivity towards nucleophiles in biological systems.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets and pathways. The thiolane ring and methylsulfanyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Amino Acid Derivatives
A key structural analog is 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride (CAS: 1396964-67-2), which shares the butyric acid backbone and methylsulfanyl group but replaces the tetrahydrothiophene dioxo moiety with an imidazoline ring (Table 1). This substitution results in differences in polarity, solubility, and stability. The imidazoline derivative has a molar mass of 253.75 g/mol and is classified as an irritant (Xi hazard symbol) .
Table 1: Structural and Physicochemical Comparison
Biodegradation Pathways
For example, homogentisic acid (2,5-dihydroxyphenylacetic acid) undergoes microbial degradation via ring-cleavage pathways . The target compound’s methylsulfanyl and dioxo groups may render it susceptible to oxidative or hydrolytic breakdown, similar to 3-hydroxyphenylacetic acid (a diclofenac metabolite) . However, the tetrahydrothiophene ring’s stability under physiological conditions remains uncharacterized.
Enzyme Interaction Potential
The methylsulfanyl group in the target compound could act as a hydrogen-bond donor or interact with metal ions in enzyme active sites, akin to phenolic hydroxyl groups in tyrosol derivatives. However, steric hindrance from the tetrahydrothiophene ring might reduce binding efficiency compared to smaller substituents like 2-hydroxyphenylacetic acid .
Biological Activity
2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of 189.26 g/mol. The presence of the dioxo and methylsulfanyl groups plays a crucial role in its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzymatic Inhibition Study :
A study investigated the compound's ability to inhibit squalene synthase, revealing an IC50 value of 15 nM, indicating potent inhibitory effects on cholesterol synthesis in HepG2 cells. This suggests potential applications in managing hypercholesterolemia. -
Antioxidant Activity Assessment :
Research demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, showcasing its potential as an antioxidant agent. This effect was measured using DCFDA assays, where treated cells exhibited a decrease in fluorescence intensity compared to control groups. -
Anti-inflammatory Mechanism Exploration :
In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This modulation suggests that it may have therapeutic potential in inflammatory diseases.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-4-methylsulfanyl-butyric acid with high purity?
Answer: The synthesis of structurally analogous sulfanyl- and dioxo-containing compounds (e.g., benzothiadiazine derivatives) typically involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol, DMF), and catalysts (e.g., K₂CO₃ for deprotonation) to optimize yields and selectivity . For example, amidation or sulfanylation steps may require anhydrous conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to achieving ≥95% purity, as validated by HPLC or NMR .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the absence of tautomeric forms. For example, the tetrahydrothiophene ring’s dioxo group typically resonates at δ 3.5–4.0 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and detect isotopic patterns for sulfur-containing groups .
- X-ray Crystallography: If single crystals are obtainable, this method provides definitive proof of stereochemistry and bond angles .
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Conditions | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.5–4.0 ppm (dioxo group) | DMSO-d₆, 400 MHz | |
| HRMS | [M+H]⁺ = calculated ± 0.001 Da | ESI, positive ion mode | |
| HPLC | Retention time ± 0.1 min | C18 column, 70:30 MeOH:H₂O |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions. For instance:
- Cell Line Variability: Use standardized cell lines (e.g., HEK293 or HepG2) with consistent passage numbers .
- Solvent Effects: DMSO concentrations >0.1% may alter membrane permeability; validate solvent compatibility via negative controls .
- Statistical Power: Ensure n ≥ 3 replicates and apply ANOVA or Tukey’s HSD test to assess significance . Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is recommended .
Q. Q4. What experimental designs are optimal for studying the environmental fate of this compound?
Answer: Adopt a tiered approach based on the INCHEMBIOL framework :
Laboratory Studies:
- Hydrolysis: Test stability at pH 3–9 (25–50°C) with LC-MS monitoring.
- Photodegradation: Use UV light (254 nm) in aqueous solutions; quantify degradation products via HRMS .
Ecosystem Modeling:
- Apply fugacity models to predict partitioning into soil/water phases, using logP (experimentally determined via shake-flask method) .
Q. Table 2: Environmental Persistence Parameters
| Property | Method | Conditions | Reference |
|---|---|---|---|
| logP | Shake-flask | Octanol/water, 25°C | |
| t₁/₂ (hydrolysis) | LC-MS | pH 7, 25°C | |
| Photolytic degradation | UV-Vis | 254 nm, 12h |
Q. Q5. How can molecular docking studies be optimized to predict interactions between this compound and biological targets?
Answer:
- Target Selection: Prioritize enzymes/receptors with known sulfanyl or carboxylic acid binding pockets (e.g., glutathione reductase, γ-aminobutyric acid receptors) .
- Docking Parameters:
- Use AutoDock Vina with Lamarckian GA (grid spacing 0.375 Å, exhaustiveness = 20).
- Validate poses via molecular dynamics (MD) simulations (50 ns, NPT ensemble) to assess binding stability .
- Experimental Validation: Pair docking results with SPR or ITC to quantify binding constants (KD) .
Methodological Considerations
Q. Q6. What strategies mitigate side reactions during sulfanylation or dioxo-group modifications?
Answer:
- Protecting Groups: Temporarily block reactive amines (e.g., with Boc groups) to prevent unwanted nucleophilic attacks .
- Catalyst Optimization: Screen Pd/C or CuI for cross-coupling reactions; adjust equivalents (e.g., 1.2–1.5 eq. of sulfanylating agent) .
- Solvent Polarity: Low-polarity solvents (e.g., THF) reduce byproduct formation in SN2 reactions .
Q. Q7. How should researchers address discrepancies in NMR spectral data across studies?
Answer:
- Standardization: Use deuterated solvents (e.g., DMSO-d₆) and internal references (e.g., TMS at 0 ppm).
- Dynamic Effects: Variable temperature NMR (e.g., 25°C vs. 40°C) can resolve tautomerization-induced peak splitting .
- Collaborative Validation: Share raw FID files via platforms like NMRShiftDB for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
